molecular formula C12H15N3O5 B11739156 (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol

Cat. No.: B11739156
M. Wt: 281.26 g/mol
InChI Key: GAAOOTNUVONOQR-KGZKBUQUSA-N
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Description

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol is a compound that combines two distinct chemical structures: a cyclohexene dicarboxylic acid and a dihydropyrimidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid

      Starting Material: Cyclohexene

      Reaction: Oxidation of cyclohexene using potassium permanganate in an aqueous medium to form cyclohexene-1,2-diol.

      Further Reaction: Oxidation of cyclohexene-1,2-diol using sodium periodate to form (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid.

      Conditions: The reactions are typically carried out at room temperature with continuous stirring.

  • Synthesis of 2-imino-1,2-dihydropyrimidin-1-ol

      Starting Material: Urea and ethyl acetoacetate

      Reaction: Biginelli reaction involving urea, ethyl acetoacetate, and an aldehyde in the presence of an acid catalyst to form 2-imino-1,2-dihydropyrimidin-1-ol.

      Conditions: The reaction is carried out under reflux conditions with an acid catalyst such as hydrochloric acid.

Industrial Production Methods

The industrial production of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, sodium periodate

      Conditions: Aqueous medium, room temperature

      Products: Formation of carboxylic acids from alkenes and diols

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous solvents, low temperature

      Products: Formation of alcohols from carboxylic acids and ketones

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the nucleophile and substrate

      Products: Formation of substituted derivatives

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, sodium periodate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acid catalysts such as hydrochloric acid for Biginelli reaction

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted derivatives

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Biochemical Studies: It is used in studies to understand biochemical pathways and mechanisms.

Medicine

    Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Pharmacology: It is used in pharmacological studies to explore its effects on various biological targets.

Industry

    Material Science: The compound is used in the development of new materials with specific properties.

    Agriculture: It is explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In pharmacological studies, it has been shown to modulate signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1,2-dicarboxylic acid: Similar structure but lacks the dihydropyrimidinone moiety.

    Dihydropyrimidinone derivatives: Similar structure but lacks the cyclohexene dicarboxylic acid moiety.

Uniqueness

    Structural Combination: The unique combination of cyclohexene dicarboxylic acid and dihydropyrimidinone moieties gives the compound distinct chemical properties.

Properties

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid;1-hydroxypyrimidin-2-imine

InChI

InChI=1S/C8H10O4.C4H5N3O/c9-7(10)5-3-1-2-4-6(5)8(11)12;5-4-6-2-1-3-7(4)8/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12);1-3,5,8H/t5-,6-;/m1./s1

InChI Key

GAAOOTNUVONOQR-KGZKBUQUSA-N

Isomeric SMILES

C1C=CC[C@H]([C@@H]1C(=O)O)C(=O)O.C1=CN(C(=N)N=C1)O

Canonical SMILES

C1C=CCC(C1C(=O)O)C(=O)O.C1=CN(C(=N)N=C1)O

Origin of Product

United States

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